molecular formula C17H23NO6 B3115298 D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester CAS No. 20918-72-3

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester

Cat. No. B3115298
CAS RN: 20918-72-3
M. Wt: 337.4 g/mol
InChI Key: VJECGKAFPHEJQS-CYBMUJFWSA-N
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Description

“D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester” is a chemical compound with the CAS Number: 20918-72-3 . It has a molecular weight of 337.37 and its IUPAC name is ®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 522.6±50.0 °C and a predicted density of 1±0.06 g/cm3 . The predicted pKa value is 4.48±0.10 .

Scientific Research Applications

1. Use in Synthesis of Bifunctional DTPA-like Ligands

D-Glutamic acid derivatives, like N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester, have been utilized in the preparation of bifunctional DTPA-like ligands. These ligands feature a carboxylic or amino group available for conjugation, making them suitable for complexing with metal ions, a process relevant in bioconjugation and radiopharmaceutical development (Anelli et al., 1999).

2. In Synthesis of Poly-γ-glutamic Acid

Research has involved using α-Methyl glutamic acid dimers, synthesized from L- and D-glutamic acids, in the polycondensation process to create Poly-γ-glutamic acid (γ-PGA) methyl ester. These esters, with molecular weights ranging from 5000 to 20,000, are significant in polymer chemistry for applications in drug delivery and biodegradable materials (Sanda, Fujiyama, & Endo, 2001).

3. In the Study of Metabotropic Glutamate Receptor Ligands

Glutamic acid analogs, such as those derived from D-Glutamic acid, have been synthesized for studies on metabotropic glutamate receptors. These analogs, like 1-amino-4-phosphono cyclopentane-1,3-dicarboxylic acids, play a role in understanding receptor mechanisms and developing potential therapeutic agents (Bessis et al., 2003).

4. In Insulinotropic Action Studies

D-Glutamic acid esters have been used to study their potential as insulinotropic tools. Research shows that these compounds can stimulate insulin release and may serve as experimental tools in the treatment of non-insulin-dependent diabetes (Cancelas et al., 2001).

5. In the Synthesis of Heterocyclic Bioisosteres

Heterocyclic analogues of glutamic acid diethyl ester, derived from D-Glutamic acid, have been synthesized for biological testing. These compounds, being excitatory amino acid antagonists, contribute to understanding neuronal excitatory mechanisms and have potential pharmacological applications (Madsen et al., 1990).

properties

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECGKAFPHEJQS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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